molecular formula C66H102N18O13S B1581378 Substance P, pro(9)- CAS No. 104486-69-3

Substance P, pro(9)-

Katalognummer: B1581378
CAS-Nummer: 104486-69-3
Molekulargewicht: 1387.7 g/mol
InChI-Schlüssel: UFBNSKYNZDUWSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Substance P, pro(9)- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin support. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The specific conditions for each step, including the choice of coupling reagents and solvents, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of Substance P, pro(9)- follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used to verify the identity and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Substance P, pro(9)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pain Management

Role in Pain Perception:
Substance P is a critical mediator in the transmission of pain signals within the central nervous system. Studies indicate that [Pro9]-SP can modulate pain pathways effectively. For instance, it has been shown to interact selectively with NK1R, providing insights into pain mechanisms without activating other tachykinin receptors .

Case Study:
A study investigating the analgesic properties of [Pro9]-SP demonstrated its potential in reducing hyperalgesia in animal models. The results indicated that while traditional NK1R antagonists failed to produce significant analgesic effects, [Pro9]-SP's selective action led to notable pain relief without adverse effects associated with broader receptor activation .

Inflammation and Immune Response

Modulation of Immune Cells:
[Pro9]-SP has been shown to influence the behavior of various immune cells, including lymphocytes and macrophages. It promotes the polarization of macrophages towards an M2 phenotype, which is associated with tissue repair and anti-inflammatory responses .

Data Table: Effects of [Pro9]-SP on Immune Cells

Immune Cell TypeEffect of [Pro9]-SPMechanism
MacrophagesInduces M2 polarizationActivation of PI3K/Akt pathway
NeutrophilsEnhances chemotaxisUpregulation of chemokines
LymphocytesStimulates proliferationAutocrine signaling via NK1R

Case Study:
In a model of acute lung injury, administration of [Pro9]-SP resulted in reduced inflammation and improved healing outcomes. The study highlighted its role in regulating immune cell migration and enhancing tissue repair mechanisms .

Neurobiology

Impact on Neurotransmission:
Research indicates that [Pro9]-SP can modulate neurotransmitter release, affecting synaptic transmission. Its interaction with the aminergic system suggests potential applications in treating neurodegenerative conditions such as Parkinson’s disease .

Case Study:
A recent investigation into the effects of [Pro9]-SP on stress responses revealed that it could alter behavioral outcomes in animal models subjected to stressors. This suggests a regulatory role in neuropsychological conditions, potentially paving the way for therapeutic interventions targeting stress-related disorders .

Respiratory Disorders

Bronchoconstriction and Treatment Potential:
Substance P is known for its bronchospastic effects; however, [Pro9]-SP's selective action on NK1R may provide a therapeutic avenue for managing respiratory conditions without inducing excessive bronchoconstriction .

Data Table: Effects of Substance P and [Pro9]-SP on Respiratory Responses

CompoundEffect on Bronchial ToneClinical Implication
Substance PStrong bronchoconstrictionAsthma exacerbation
[Pro9]-SPModulated constrictionPotential asthma therapy

Wirkmechanismus

Substance P, pro(9)- exerts its effects by binding to the neurokinin 1 receptor (NK1R), a G protein-coupled receptor. This interaction triggers a cascade of intracellular signaling pathways, leading to the release of various neurotransmitters and inflammatory mediators. The peptide’s activity is mediated through the activation of phospholipase C, which generates inositol trisphosphate and diacylglycerol, resulting in increased intracellular calcium levels and protein kinase C activation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Substance P, pro(9)- is unique due to its synthetic nature, which allows for modifications that enhance stability and specificity. This makes it a valuable tool for research and potential therapeutic applications .

Biologische Aktivität

Substance P (SP), particularly its derivative pro(9)-substance P, is a neuropeptide that plays a significant role in various biological processes, including pain perception, inflammation, and immune response. This article delves into the biological activity of pro(9)-substance P, examining its mechanisms of action, effects on immune cells, and implications for health and disease.

Overview of Substance P

Substance P is an undecapeptide belonging to the tachykinin family of neuropeptides. It acts primarily through neurokinin receptors (NKRs), with the highest affinity for the neurokinin 1 receptor (NK1R). The interaction between SP and its receptors is crucial for mediating its diverse biological effects, particularly in the context of pain and inflammation .

The biological activity of pro(9)-substance P is mediated through several key mechanisms:

  • Receptor Binding : Pro(9)-substance P exhibits a strong affinity for NK1R, influencing various cellular responses. This binding activates intracellular signaling pathways that lead to changes in cell function .
  • Cytokine Production : SP stimulates immune cells to produce cytokines such as IL-8 and MIP-1β, which are critical for immune response and inflammation .
  • Cell Migration : Pro(9)-substance P enhances the migration of immune cells like neutrophils and dendritic cells towards sites of inflammation by modulating chemokine expression .

Biological Effects on Immune Cells

Substance P, including its pro(9) variant, has been shown to exert significant effects on various immune cells:

Cell Type Biological Activity References
NeutrophilsEnhances phagocytosis and superoxide production
Mast CellsInduces degranulation and cytokine secretion
Natural Killer CellsModulates IFN-γ production and cytotoxic activity
T LymphocytesPromotes proliferation and cytokine production (IL-2, IFN-γ)

Case Studies and Research Findings

Recent studies have highlighted the role of pro(9)-substance P in various pathological conditions:

  • Pain Perception : Research indicates that substance P is a key player in nociception. A study demonstrated that pro(9)-substance P can have dual effects on pain sensitivity—hyperalgesic at longer response times but analgesic at shorter ones .
  • Inflammation and Wound Healing : SP has been implicated in promoting wound healing through its action on NK1R. It enhances the recruitment of immune cells to injury sites, facilitating tissue repair .
  • Neurological Disorders : Elevated levels of substance P have been associated with motor impairments in Parkinson's disease patients. This suggests its potential as a biomarker or therapeutic target in neurodegenerative diseases .

Clinical Implications

The modulation of immune responses by pro(9)-substance P presents both therapeutic opportunities and challenges:

  • Therapeutic Targeting : Given its role in inflammation and pain, targeting NK1R with antagonists may provide relief in conditions such as chronic pain and inflammatory diseases. However, clinical trials have shown mixed results regarding the efficacy of NK1R antagonists as analgesics .
  • Biomarker Potential : The correlation between serum levels of substance P and disease severity in conditions like Parkinson's disease underscores its potential as a biomarker for monitoring disease progression or treatment response .

Eigenschaften

IUPAC Name

2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H102N18O13S/c1-39(2)36-47(58(90)75-43(55(71)87)29-35-98-3)80-62(94)52-24-15-34-84(52)65(97)49(38-41-18-8-5-9-19-41)81-59(91)48(37-40-16-6-4-7-17-40)79-57(89)44(25-27-53(69)85)76-56(88)45(26-28-54(70)86)77-60(92)51-23-14-33-83(51)64(96)46(21-10-11-30-67)78-61(93)50-22-13-32-82(50)63(95)42(68)20-12-31-74-66(72)73/h4-9,16-19,39,42-52H,10-15,20-38,67-68H2,1-3H3,(H2,69,85)(H2,70,86)(H2,71,87)(H,75,90)(H,76,88)(H,77,92)(H,78,93)(H,79,89)(H,80,94)(H,81,91)(H4,72,73,74)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBNSKYNZDUWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H102N18O13S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1387.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104486-69-3
Record name (2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Substance P, pro(9)-
Reactant of Route 2
Reactant of Route 2
Substance P, pro(9)-
Reactant of Route 3
Reactant of Route 3
Substance P, pro(9)-
Reactant of Route 4
Reactant of Route 4
Substance P, pro(9)-
Reactant of Route 5
Reactant of Route 5
Substance P, pro(9)-
Reactant of Route 6
Reactant of Route 6
Substance P, pro(9)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.